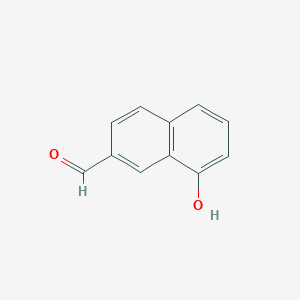

2-Naphthalenecarboxaldehyde, 8-hydroxy-

Description

Contextual Overview of Naphthalene (B1677914) Scaffold Functionalization

Naphthalene, a bicyclic aromatic hydrocarbon, serves as a versatile platform in organic synthesis. Its fused ring system allows for a variety of functionalization strategies, leading to a vast array of derivatives with applications in materials science, pharmaceuticals, and agrochemicals. The introduction of substituents onto the naphthalene core is governed by the principles of electrophilic aromatic substitution, with the position of substitution influenced by the directing effects of existing functional groups. Common functionalization reactions include nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation. These initial modifications open gateways to further chemical transformations, enabling the synthesis of complex, polysubstituted naphthalene derivatives.

Significance of Aldehyde and Hydroxyl Groups in Naphthalene Chemistry

The presence of both an aldehyde (-CHO) and a hydroxyl (-OH) group on the naphthalene scaffold imparts a rich and diverse reactivity to the molecule. The hydroxyl group, a strong activating group, enhances the electron density of the naphthalene ring, making it more susceptible to electrophilic attack. Conversely, the aldehyde group is a deactivating group and a meta-director in electrophilic substitutions.

From a synthetic standpoint, the aldehyde group is a versatile handle for a multitude of chemical transformations, including oxidation to a carboxylic acid, reduction to an alcohol, and participation in various condensation and carbon-carbon bond-forming reactions. The hydroxyl group can undergo etherification and esterification, and it also plays a critical role in directing further substitution on the naphthalene ring.

Structural Isomerism within Hydroxynaphthaldehyde Systems: A Focus on 2-Naphthalenecarboxaldehyde, 8-hydroxy-

The naphthalene core has two distinct sets of positions for substitution, leading to a variety of structural isomers for disubstituted naphthalenes. In the case of hydroxynaphthaldehydes, the placement of the hydroxyl and aldehyde groups on the rings gives rise to several isomers, each with its own unique set of properties.

2-Naphthalenecarboxaldehyde, 8-hydroxy- , the primary focus of this article, features a hydroxyl group at the 8-position and an aldehyde group at the 2-position. This particular arrangement places the substituents on different rings of the naphthalene system.

Other notable isomers include:

2-Hydroxy-1-naphthaldehyde (B42665) : Here, both functional groups are on the same ring in an ortho relationship.

1-Hydroxy-2-naphthaldehyde (B49639) : Similar to the above, this is another ortho-isomer with the positions of the functional groups swapped.

The differing spatial arrangement of the functional groups in these isomers leads to variations in their physical and chemical properties. For instance, the potential for strong intramolecular hydrogen bonding is a defining characteristic of the ortho-isomers (2-hydroxy-1-naphthaldehyde and 1-hydroxy-2-naphthaldehyde), which is anticipated to be absent in the 2,8-isomer. This difference is expected to manifest in their boiling points, melting points, and solubility characteristics.

While extensive data is available for the more commonly studied isomers, specific experimental data for 2-Naphthalenecarboxaldehyde, 8-hydroxy- is less prevalent in the literature, suggesting it is a less explored member of this compound family.

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Boiling Point (°C) |

|---|---|---|---|---|

| 2-Naphthalenecarboxaldehyde, 8-hydroxy- | C₁₁H₈O₂ | 172.18 | Data not available | Data not available |

| 2-Hydroxy-1-naphthaldehyde | C₁₁H₈O₂ | 172.18 | 76-80 sigmaaldrich.com | 192 (at 27 mmHg) sigmaaldrich.com |

| 1-Hydroxy-2-naphthaldehyde | C₁₁H₈O₂ | 172.18 | Data not available | Data not available |

Historical Perspectives on the Synthesis and Reactivity of Related Naphthalene Derivatives

The chemistry of naphthalene dates back to the early 19th century, with its isolation from coal tar. The elucidation of its fused-ring structure was a significant milestone in the development of aromatic chemistry. Early synthetic work on naphthalene derivatives was largely centered on electrophilic substitution reactions.

The synthesis of hydroxynaphthaldehydes has a rich history, with several classic organic reactions being applied to naphthols (hydroxynaphthalenes). The Reimer-Tiemann reaction , first reported in 1876 by Karl Reimer and Ferdinand Tiemann, is a well-known method for the ortho-formylation of phenols and has been applied to naphthols. chemsynthesis.com This reaction typically involves the treatment of a phenol (B47542) with chloroform (B151607) in a basic solution to introduce an aldehyde group ortho to the hydroxyl group. chemsynthesis.com

Another historically significant method is the Duff reaction , which utilizes hexamethylenetetramine as the formylating agent in the presence of an acid. This method also typically directs the aldehyde group to the ortho position of the hydroxyl group on the aromatic ring. While these methods have been instrumental in the synthesis of certain hydroxynaphthaldehyde isomers, they often suffer from limitations such as low yields and the formation of multiple products. More modern synthetic approaches often employ metal-catalyzed reactions and other regioselective strategies to achieve higher yields and greater control over the substitution pattern.

Structure

3D Structure

Properties

IUPAC Name |

8-hydroxynaphthalene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8O2/c12-7-8-4-5-9-2-1-3-11(13)10(9)6-8/h1-7,13H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLQIYERERYTRGT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=C2)C=O)C(=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Naphthalenecarboxaldehyde, 8 Hydroxy and Its Precursors

Strategies for Direct Synthesis of 2-Naphthalenecarboxaldehyde, 8-hydroxy-

The direct synthesis of 2-Naphthalenecarboxaldehyde, 8-hydroxy- is a complex task that necessitates precise control over regioselectivity. Researchers have explored various strategies, including multi-step sequences starting from readily available naphthalene (B1677914) derivatives and the development of regioselective functionalization techniques.

Multi-Step Approaches from Substituted Naphthalenes

Multi-step synthesis provides a rational and controllable pathway to 2-Naphthalenecarboxaldehyde, 8-hydroxy-. youtube.com These strategies often commence with a pre-functionalized naphthalene precursor, where one of the desired groups or a precursor to it is already in place. A plausible multi-step approach could start from 8-hydroxy-2-naphthoic acid or a related derivative.

One conceptual pathway involves the protection of the hydroxyl group of an 8-substituted naphthalene, followed by the introduction of a formyl group or its precursor at the 2-position, and concluding with deprotection. For instance, the synthesis of the related compound, 2-hydroxy-8-methoxy-1-naphthaldehyde, has been achieved through various routes involving protection, methylation, and reduction steps. researchgate.netresearchgate.net These strategies underscore the importance of protective group chemistry to prevent unwanted side reactions and to direct the functionalization to the desired position.

A hypothetical multi-step synthesis could be envisioned as follows:

Starting Material: 1,7-Naphthalenediol (8-hydroxynaphth-1-ol).

Selective Protection: Protection of the more reactive hydroxyl group at the 1-position.

Formylation: Introduction of the aldehyde group at the 2-position of the less activated ring.

Deprotection: Removal of the protecting group to yield the final product.

The specific reagents and conditions for each step would need to be carefully optimized to achieve high yields and selectivity.

Regioselective Functionalization Techniques

Achieving the desired 2,8-substitution pattern on the naphthalene ring necessitates highly regioselective reactions. The directing effects of the substituents play a crucial role in these transformations. For instance, in the synthesis of naphthoquinone-naphthol derivatives, selective reactions are employed to functionalize specific positions on the naphthalene core. nih.gov

The introduction of the aldehyde group at the C2 position in the presence of a C8 hydroxyl group (or a protected version) is a key challenge. Formylation reactions of naphthols, such as the Reimer-Tiemann reaction (using chloroform (B151607) and a base) or the Duff reaction (using hexamethylenetetramine), can be employed. orgsyn.org However, the regioselectivity of these reactions can be influenced by the position of the existing hydroxyl group. For a C8-hydroxyl substituent, formylation is likely to be directed to the peri position (C1) or the ortho position (C7). Therefore, a blocking group at the C1 and C7 positions might be necessary to direct the formylation to the C2 position.

Recent advances have focused on C-H functionalization strategies. For example, regioselective peri- or ortho-C-H methylation of 1-naphthaldehydes has been achieved using a transient ligand strategy. chemistryviews.org Similar strategies could potentially be adapted for the regioselective formylation of an 8-hydroxynaphthalene derivative. Nickel-catalyzed regioselective synthesis has also been reported for other systems, highlighting the potential of transition metal catalysis in achieving specific functionalization patterns. rsc.orgnih.gov

Green Chemistry Approaches to Naphthalenecarboxaldehyde Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of aromatic aldehydes to minimize environmental impact. These approaches focus on the use of less hazardous reagents, solvent-free conditions, and energy-efficient methods. rsc.org

For the synthesis of related hydroxy naphthaldehydes, eco-friendly methods have been developed. For example, a solvent-free reaction using a natural, biodegradable catalyst like chitosan-SO3H has been reported for the synthesis of 2-hydroxy-1-naphthaldehyde (B42665) derivatives. tandfonline.com This approach offers advantages such as high yields, reduced reaction times, and the elimination of hazardous solvents.

Microwave-assisted synthesis is another green technique that can accelerate reactions and improve yields. The synthesis of 8-anilinonaphthalene-1-sulfonic acid (ANS) derivatives has been efficiently achieved using microwave-assisted copper(0)-catalyzed Ullmann coupling, which proceeds under mild conditions. nih.govacs.org Such methodologies could be explored for the synthesis of 2-Naphthalenecarboxaldehyde, 8-hydroxy- to develop more sustainable synthetic routes. The use of paraformaldehyde as a formylating agent in the presence of a catalyst in acetic acid has also been reported as a cost-effective and efficient method for preparing o-hydroxynaphthalene formaldehyde (B43269) compounds. google.com

Synthesis of Key Intermediates for 2-Naphthalenecarboxaldehyde, 8-hydroxy- Derivatization

The synthesis of the target molecule can also be approached by first preparing a key intermediate that can then be readily converted to the final product. This often involves the synthesis of a functionalized naphthalene precursor followed by the introduction of the aldehyde moiety.

Preparation of Functionalized Naphthalene Precursors

The availability of suitably functionalized naphthalene precursors is critical for the successful synthesis of 2-Naphthalenecarboxaldehyde, 8-hydroxy-. One such key precursor would be 8-hydroxynaphthalene. Another potential precursor is 1-naphthol, which is commercially available. nih.gov From 1-naphthol, the introduction of a second hydroxyl group at the C8 position is a challenging transformation that would require specific hydroxylation methods.

The synthesis of 8-hydroxynaphthalene-1-sulfonic acid is a known process and could serve as a starting point. nih.govacs.org The sulfonic acid group can act as a directing group and can be removed later in the synthetic sequence. The synthesis of various other substituted naphthol and naphthoquinone derivatives has also been extensively studied, providing a toolbox of reactions for creating functionalized naphthalene scaffolds. nih.govmdpi.com

A hypothetical route to an 8-substituted-2-naphthaldehyde precursor could involve the following steps:

Starting Material: A readily available naphthalene derivative, such as a naphthalenesulfonic acid.

Introduction of the Hydroxyl Group: Sulfonation followed by alkali fusion is a classic method to introduce hydroxyl groups onto the naphthalene ring.

Introduction of a Precursor to the Aldehyde Group: This could involve the introduction of a methyl group, which can later be oxidized, or a cyano group, which can be reduced.

Introduction of the Aldehyde Moiety

Once a suitable 8-hydroxynaphthalene precursor is obtained, the final step is the introduction of the aldehyde group at the 2-position. Several classical and modern formylation methods are available for this purpose.

The Reimer-Tiemann reaction , which uses chloroform and a strong base, is a well-established method for the ortho-formylation of phenols. orgsyn.org Applying this to an 8-hydroxynaphthalene derivative would likely lead to formylation at the C7 or C1 position. Therefore, protection of these positions might be necessary to achieve formylation at C2.

The Duff reaction uses hexamethylenetetramine as the formylating agent and typically requires an acidic workup. It is also primarily an ortho-formylation method for phenols. orgsyn.org

The Vilsmeier-Haack reaction , using a substituted formamide (B127407) (like DMF) and phosphorus oxychloride, is another powerful method for formylating aromatic compounds. The regioselectivity of this reaction is highly dependent on the electronic nature of the substrate.

More recently, methods using paraformaldehyde with a catalyst have been developed for the ortho-formylation of phenols, offering a potentially more efficient and greener alternative. google.comorgsyn.org A method for the regioselective formylation of α-naphthol using magnesium methanolate and formaldehyde has also been reported. chemicalbook.com

The choice of formylation method will depend on the specific precursor used and the need to control regioselectivity. The reaction conditions for these methods are summarized in the table below.

| Formylation Reaction | Reagents | Typical Conditions |

| Reimer-Tiemann | Chloroform (CHCl3), Sodium Hydroxide (B78521) (NaOH) | Aqueous or alcoholic solution, heating orgsyn.org |

| Duff Reaction | Hexamethylenetetramine, Acid (e.g., boric acid, acetic acid) | Heating, followed by acidic hydrolysis orgsyn.org |

| Vilsmeier-Haack | N,N-Dimethylformamide (DMF), Phosphorus Oxychloride (POCl3) | Anhydrous conditions, often at low temperatures |

| Paraformaldehyde Method | Paraformaldehyde, Catalyst (e.g., MgCl2/Et3N, ammonium (B1175870) salts) | Anhydrous solvent (e.g., acetonitrile, acetic acid), heating google.comorgsyn.org |

Selective Hydroxylation or Demethylation Pathways

The introduction of a hydroxyl group at the C-8 position of the 2-naphthalenecarboxaldehyde core is a critical transformation that can be accomplished via direct oxidation of a C-H bond or by demethylating an 8-methoxy precursor.

Selective Hydroxylation:

Direct hydroxylation involves the selective activation and oxidation of the C-H bond at the peri-position (C-8) relative to the aldehyde group at C-2. One reported method for the synthesis of 2-Naphthalenecarboxaldehyde, 8-hydroxy- is the direct hydroxylation of its precursor, 2-Naphthalenecarboxaldehyde. This transformation typically employs a potent hydroxylating agent, such as hydrogen peroxide, in the presence of a suitable catalyst. The reaction conditions, including temperature and pH, must be meticulously controlled to favor the regioselective hydroxylation at the desired C-8 position and to minimize the formation of other isomers or over-oxidation products.

Modern biocatalytic methods also present a promising avenue for selective hydroxylation. Engineered enzymes, such as P450 peroxygenases from organisms like Agrocybe aegerita, have demonstrated the ability to selectively hydroxylate naphthalene. nih.govresearchgate.net Such enzymatic systems can offer high selectivity under mild conditions, proceeding through an intermediary naphthalene 1,2-oxide which then rearranges to the naphthol. nih.gov While specific application to 2-Naphthalenecarboxaldehyde is an area for further research, these biocatalysts represent a green and efficient potential pathway.

Demethylation Pathways:

An alternative and widely used strategy is the demethylation of 8-methoxy-2-naphthalenecarboxaldehyde. The cleavage of aryl methyl ethers is a fundamental transformation in organic synthesis, often necessary when the hydroxyl group is protected or when the methoxy-containing precursor is more accessible. chem-station.com A variety of reagents can accomplish this, ranging from strong Lewis acids to nucleophilic reagents in polar aprotic solvents.

Strong Lewis acids like Boron tribromide (BBr₃) and Aluminum chloride (AlCl₃) are highly effective for O-demethylation. chem-station.com BBr₃ is particularly powerful, forming a complex with the ether oxygen, which facilitates a nucleophilic attack on the methyl group by the bromide ion. chem-station.com Due to its high reactivity, reactions with BBr₃ are typically initiated at low temperatures. chem-station.com

Another effective method involves the use of salts in high-boiling point solvents. For instance, a patented process for a related isomer, 6-hydroxy-2-naphthaldehyde, utilizes lithium chloride in dimethyl sulfoxide (B87167) (DMSO) to achieve demethylation with high yield. google.com This approach offers a milder alternative to strong Lewis acids. The conversion of a methoxy (B1213986) group to a hydroxyl group can be a challenging step, and the conditions are often harsh, suggesting it is best performed early in a synthetic sequence if possible. chem-station.com

Below is a table summarizing common demethylation reagents applicable to this transformation.

| Reagent | Typical Conditions | Mechanism/Notes |

| Boron tribromide (BBr₃) | Dichloromethane (DCM), -78°C to room temperature | Strong Lewis acid; forms an intermediate complex, followed by nucleophilic attack by bromide. chem-station.com Very effective but highly reactive with water. chem-station.com |

| Aluminum chloride (AlCl₃) | Dichloromethane or acetonitrile, heating may be required | Strong Lewis acid, though generally less reactive than BBr₃. chem-station.com |

| 47% Hydrobromic Acid (HBr) | Acetic acid (as co-solvent), heated to ~130°C | Brønsted acid protonates the ether oxygen, followed by Sₙ2 attack by bromide ion. chem-station.com |

| Lithium chloride (LiCl) | Dimethyl sulfoxide (DMSO), 80-90°C | Nucleophilic demethylation in a polar aprotic solvent. Proven effective for related naphthaldehydes. google.com |

| Biocatalysis (e.g., Veratrol-O-demethylase) | Aqueous buffer, specific pH and temperature | Enzymatic methyl transfer. Offers high regioselectivity for various aryl methyl ethers. researchgate.net |

Purification and Isolation Techniques for High-Purity Compounds

Achieving high purity is essential for the characterization and subsequent use of 2-Naphthalenecarboxaldehyde, 8-hydroxy-. A multi-step purification strategy is often employed, combining techniques that exploit differences in polarity, volatility, and solubility between the target compound and any impurities.

Crystallization:

Crystallization is a fundamental and highly effective method for purifying solid organic compounds. For hydroxy-naphthaldehydes, which are typically crystalline solids, this is often the final purification step. The choice of solvent is critical. Solvents like ethanol (B145695), aqueous ethanol, ethyl acetate (B1210297), or aqueous acetic acid have been successfully used for the crystallization of the related compound 2-hydroxy-1-naphthaldehyde. chemicalbook.comguidechem.com The crude product is dissolved in a minimum amount of a hot solvent in which it is soluble, and then the solution is slowly cooled to induce the formation of crystals, leaving impurities behind in the mother liquor.

Distillation:

For precursors or in cases where the target compound has sufficient thermal stability and a suitable boiling point, distillation under reduced pressure (vacuum distillation) is a valuable technique. This method is particularly useful for separating the desired product from non-volatile tars or solids. orgsyn.org For the related 2-hydroxy-1-naphthaldehyde, distillation at a reduced pressure of 8 mm Hg was used to purify the crude product before recrystallization, as higher pressures and temperatures could lead to decomposition. orgsyn.org Steam distillation can also be employed to purify volatile precursors like 2-naphthaldehyde (B31174) by passing steam through the crude mixture, which is effective for separating water-immiscible compounds. orgsyn.org

Chromatography:

Chromatographic methods are indispensable for separating complex mixtures and for achieving very high levels of purity.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the analysis and purification of 2-Naphthalenecarboxaldehyde, 8-hydroxy-. Analytical HPLC with a UV detector can be used to assess the purity of the synthesized compound by comparing its retention time and spectral data to a reference standard. For isolation, preparative HPLC can be employed to separate the target molecule from closely related isomers or byproducts on a larger scale.

Column Chromatography: Conventional column chromatography using silica (B1680970) gel or alumina (B75360) is a standard technique for purifying organic compounds based on polarity. A solvent system is chosen to allow the target compound to move down the column at a different rate than impurities.

Specialized Chromatography: For challenging separations, other techniques can be considered. Anion-exchange chromatography could be effective due to the acidic nature of the phenolic hydroxyl group, while hydrophobic interaction chromatography separates molecules based on their hydrophobicity. asm.org Gel filtration chromatography, which separates molecules by size, is another potential method. asm.org

The table below outlines the primary purification techniques for obtaining high-purity 2-Naphthalenecarboxaldehyde, 8-hydroxy-.

| Technique | Principle | Application/Notes |

| Crystallization | Difference in solubility between the compound and impurities at different temperatures. | Often the final step. Solvents like ethanol, aqueous ethanol, or ethyl acetate are suitable for related compounds. chemicalbook.comguidechem.com |

| Vacuum Distillation | Separation based on differences in boiling points at reduced pressure. | Purifies thermally stable liquids or low-melting solids. Prevents decomposition that can occur at atmospheric pressure. orgsyn.org |

| Steam Distillation | Volatilization of water-immiscible compounds in the presence of steam. | Useful for purifying volatile precursors like 2-naphthaldehyde from non-volatile residues. orgsyn.org |

| Preparative HPLC | Differential partitioning of components between a stationary and a mobile phase under high pressure. | Provides very high purity. Excellent for separating structurally similar isomers. |

| Column Chromatography | Separation based on polarity differences as components move through a solid stationary phase (e.g., silica gel). | A standard, scalable laboratory technique for removing byproducts and unreacted starting materials. |

Derivatization Chemistry and Reaction Pathways of 2 Naphthalenecarboxaldehyde, 8 Hydroxy

Schiff Base Condensation Reactions

Schiff base condensation is a cornerstone reaction for derivatizing aldehydes and ketones. researchgate.net It involves the reaction of the carbonyl group with a primary amine to form an imine or with a hydrazine (B178648) to form a hydrazone, both of which feature a carbon-nitrogen double bond. researchgate.netmasterorganicchemistry.com These reactions are typically acid-catalyzed and involve the elimination of a water molecule. masterorganicchemistry.comyoutube.comlumenlearning.com

The formation of an imine (also known as a Schiff base or azomethine) from 2-Naphthalenecarboxaldehyde, 8-hydroxy- proceeds via the nucleophilic attack of a primary amine on the electrophilic carbonyl carbon. youtube.com This is followed by proton transfer and the elimination of water to yield the C=N double bond characteristic of an imine. youtube.comlumenlearning.com

Similarly, the reaction with hydrazines (such as hydrazine itself or substituted hydrazines) follows an analogous mechanism to produce hydrazones, which contain the C=N-NH- functional group. masterorganicchemistry.comtaylorandfrancis.com Hydrazones are valuable intermediates in organic synthesis and can be used to prepare other heterocyclic compounds. taylorandfrancis.com The general reaction for the formation of these compounds is reversible and can be driven to completion by removing the water formed during the reaction. youtube.com

2-Naphthalenecarboxaldehyde, 8-hydroxy-, is expected to react with a wide variety of primary amines and hydrazines, a reactivity pattern well-established for the isomeric 2-hydroxy-1-naphthaldehyde (B42665). Schiff bases have been successfully synthesized from 2-hydroxy-1-naphthaldehyde by condensing it with various substituted aromatic, heteroaromatic, and aliphatic amines. nih.gov Specific examples include reactions with 1,8-diaminonaphthalene (B57835) sphinxsai.com, 2-aminobenzothiazole (B30445) researchgate.net, and drug molecules containing primary amine groups like pyrimethamine. nih.gov

The reaction with hydrazides, which contain both a hydrazine and an amide moiety, is also well-documented. For instance, 2-hydroxy-1-naphthaldehyde reacts with 2-aminobenzhydrazide (B158828) to form a tetradentate Schiff base ligand. uobaghdad.edu.iq Condensation with 3,5-dinitrobenzoyl hydrazide to yield the corresponding hydrazone has also been reported. orientjchem.org Furthermore, the reaction with hydrazine hydrate (B1144303) is used as a derivatization method for the analytical determination of hydrazine, forming a stable hydrazone. researchgate.netscispace.com This body of evidence suggests that 8-hydroxy-2-naphthalenecarboxaldehyde will undergo similar condensation reactions.

| Reactant Type | Specific Example (with 2-hydroxy-1-naphthaldehyde) | Product Type | Reference |

|---|---|---|---|

| Substituted Aromatic Amines | Various substituted anilines | N-Aryl Imines (Schiff Bases) | nih.gov |

| Diamines | 1,8-Diaminonaphthalene | Bis-Schiff Base | sphinxsai.com |

| Heterocyclic Amines | 2-Aminobenzothiazole | N-Heteroaryl Imine (Schiff Base) | researchgate.net |

| Hydrazides | 2-Aminobenzhydrazide | Acylhydrazone | uobaghdad.edu.iq |

| Hydrazine | Hydrazine Hydrate | Hydrazone | researchgate.net |

The Schiff bases derived from hydroxyaryl aldehydes like 2-Naphthalenecarboxaldehyde, 8-hydroxy- exhibit interesting stereochemical properties, primarily related to tautomerism. mdpi.comresearchgate.net Due to the presence of the adjacent hydroxyl group, the resulting imine can exist in an equilibrium between the phenol-imine (O–H···N) and keto-amine (O···H–N) tautomeric forms. mdpi.com The position of this equilibrium can be influenced by factors such as the solvent polarity and the electronic nature of the substituents on the amine. mdpi.com In many cases, the phenol-imine form, stabilized by a strong intramolecular hydrogen bond, is predominant, especially in less polar solvents. mdpi.comresearchgate.net

Additionally, the C=N double bond itself can lead to geometric isomerism (E/Z isomers). However, for many Schiff bases derived from aldehydes, the E-isomer is typically the more stable and predominantly formed product due to reduced steric hindrance.

Further Functionalization at the Aldehyde Group

Beyond Schiff base formation, the aldehyde group of 2-Naphthalenecarboxaldehyde, 8-hydroxy- is amenable to a range of other important transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.

The aldehyde functional group can be readily transformed through both reduction and oxidation processes.

Reduction: The aldehyde can be reduced to a primary alcohol, yielding 8-hydroxy-2-naphthalenemethanol. This transformation is commonly achieved using metal hydride reagents. wikipedia.org Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose, typically in an alcoholic solvent like ethanol (B145695) or methanol. chemguide.co.uk More powerful reducing agents like lithium aluminum hydride (LiAlH₄) are also effective but are less selective and react violently with protic solvents. wikipedia.orgchemguide.co.uk The general mechanism involves the nucleophilic addition of a hydride ion (H⁻) to the carbonyl carbon. libretexts.org

Oxidation: Conversely, the aldehyde group can be oxidized to a carboxylic acid, forming 8-hydroxy-2-naphthalenecarboxylic acid. Common oxidizing agents for this conversion include potassium permanganate (B83412) (KMnO₄) and chromium-based reagents like chromium trioxide (CrO₃). The choice of oxidant and reaction conditions is crucial to avoid undesired side reactions on the sensitive naphthalene (B1677914) ring system.

| Reaction Type | Reagent(s) | Product | Reference |

|---|---|---|---|

| Carbonyl Reduction | Sodium Borohydride (NaBH₄) | 8-hydroxy-2-naphthalenemethanol | |

| Carbonyl Oxidation | Potassium Permanganate (KMnO₄) | 8-hydroxy-2-naphthalenecarboxylic acid |

The Wittig reaction is a powerful and widely used method for converting aldehydes and ketones into alkenes. wikipedia.orglibretexts.org This reaction provides a key advantage in that the position of the newly formed double bond is fixed, unlike in elimination reactions which can often lead to mixtures of products. libretexts.org

The reaction involves treating the aldehyde with a phosphorus ylide, also known as a Wittig reagent (e.g., Ph₃P=CHR). masterorganicchemistry.com The mechanism is generally understood to proceed through a [2+2] cycloaddition between the aldehyde and the ylide to form a four-membered ring intermediate called an oxaphosphetane. masterorganicchemistry.comorganic-chemistry.org This intermediate then rapidly decomposes to yield the alkene and a highly stable phosphine (B1218219) oxide (e.g., triphenylphosphine (B44618) oxide), which is the driving force for the reaction. organic-chemistry.org

The stereochemical outcome of the Wittig reaction, yielding either the E- or Z-alkene, is highly dependent on the nature of the ylide. organic-chemistry.org

Non-stabilized ylides (where the R group on the ylide is alkyl or H) generally react rapidly and lead to the formation of (Z)-alkenes. organic-chemistry.org

Stabilized ylides (where R is an electron-withdrawing group like an ester or ketone) are less reactive and typically yield (E)-alkenes as the major product. organic-chemistry.org

By selecting the appropriate Wittig reagent, 2-Naphthalenecarboxaldehyde, 8-hydroxy- can be converted into a variety of vinyl-substituted naphthalene derivatives.

| Reaction Type | Reagent | Intermediate | Product Type | Reference |

|---|---|---|---|---|

| Wittig Olefination | Phosphorus Ylide (Ph₃P=CHR) | Oxaphosphetane | Alkene | wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org |

Knoevenagel Condensation and Analogous Reactions

The aldehyde functional group of 2-Naphthalenecarboxaldehyde, 8-hydroxy- is a prime site for carbon-carbon bond formation, most notably through the Knoevenagel condensation. This reaction involves the nucleophilic addition of an active methylene (B1212753) compound to the aldehyde, followed by a dehydration step, to yield an α,β-unsaturated product. wikipedia.orgsigmaaldrich.com The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine (B6355638) or DABCO), to facilitate the deprotonation of the active hydrogen compound without causing self-condensation of the aldehyde. wikipedia.orgrsc.org

The active methylene component can vary widely, leading to a diverse range of derivatives. Common reactants include compounds like malonic acid, ethyl cyanoacetate, Meldrum's acid, and thiobarbituric acid, where the methylene group is flanked by two electron-withdrawing groups (Z and Z'). wikipedia.orgsigmaaldrich.com

The general scheme for the Knoevenagel condensation is as follows:

Step 1: Deprotonation of the active methylene compound by a base to form a carbanion (enolate).

Step 2: Nucleophilic attack of the carbanion on the electrophilic carbonyl carbon of 2-Naphthalenecarboxaldehyde, 8-hydroxy-.

Step 3: Protonation of the resulting alkoxide to form a β-hydroxy intermediate (an aldol-type adduct).

Step 4: Dehydration (elimination of a water molecule) to form the final α,β-unsaturated product. sigmaaldrich.com

A significant variant is the Doebner modification , which is employed when one of the electron-withdrawing groups on the active methylene compound is a carboxylic acid, such as in malonic acid. wikipedia.orgorganic-chemistry.org When the reaction is conducted in pyridine (B92270), the condensation is often followed by decarboxylation, yielding a cinnamic acid derivative. wikipedia.orgnih.gov For 2-Naphthalenecarboxaldehyde, 8-hydroxy-, this would lead to the formation of a substituted 3-(8-hydroxy-2-naphthyl)acrylic acid.

The reactivity in Knoevenagel condensations can be influenced by various factors, including the choice of catalyst and solvent. Research has shown that using hydroxy-functionalized ionic liquids can promote the reaction, possibly through hydrogen bond formation between the ionic liquid's hydroxyl group and the aldehyde's carbonyl group, enhancing its electrophilicity. rsc.org This effect could be particularly relevant for 2-Naphthalenecarboxaldehyde, 8-hydroxy-, where the intrinsic hydroxyl group might also participate in mediating the reaction.

Table 1: Examples of Knoevenagel Condensation Reactions with Naphthaldehyde Analogs

| Aldehyde Reactant | Active Methylene Compound | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| 2-Methoxybenzaldehyde | Thiobarbituric acid | Piperidine, Ethanol | α,β-Unsaturated enone | wikipedia.org |

| 2-Naphthaldehyde (B31174) | Meldrum's acid | Cage catalyst, D₂O | α,β-Unsaturated adduct | amazonaws.com |

| Various Aldehydes | Ethyl cyanoacetate | DABCO, [HyEtPy]Cl | α,β-Unsaturated ester | rsc.org |

| Vanillin | Malonic acid | Proline, Ethanol | Cinnamic diacid derivative | nih.gov |

| Various Aldehydes | Curcumin (B1669340) | Piperidine-functionalized polymer | Benzylidene curcumin derivative | mdpi.com |

Modifications at the Hydroxyl Group

The phenolic hydroxyl group at the C-8 position is a key site for derivatization through reactions common to phenols.

Etherification and Esterification Reactions

The hydroxyl group of 2-Naphthalenecarboxaldehyde, 8-hydroxy- can undergo substitution reactions to form ethers and esters.

Etherification is typically achieved by reacting the compound with an alkyl halide (e.g., methyl iodide, ethyl bromide) in the presence of a base. The base, such as sodium hydroxide (B78521) or potassium carbonate, deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the alkyl halide in a Williamson ether synthesis. This reaction converts the hydroxyl group into an alkoxy group, altering the molecule's polarity and hydrogen-bonding capabilities.

Esterification involves the reaction of the hydroxyl group with a carboxylic acid or, more commonly, a more reactive carboxylic acid derivative like an acyl chloride or acid anhydride. The Fischer-Speier esterification, which involves reacting with a carboxylic acid under acidic catalysis, is a classic method, though it is an equilibrium process. researchgate.net More efficient methods often use acyl chlorides or anhydrides in the presence of a base (like pyridine or triethylamine) or a nucleophilic catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). organic-chemistry.org These reactions yield the corresponding ester derivatives, which are often used to protect the hydroxyl group or to introduce new functional moieties.

Table 2: General Conditions for Hydroxyl Group Modification

| Reaction Type | Reagent(s) | Catalyst/Conditions | Product |

|---|---|---|---|

| Etherification | Alkyl halide (R-X) | Base (e.g., K₂CO₃, NaOH) | 8-Alkoxy-2-naphthalenecarboxaldehyde |

| Esterification | Acyl chloride (R-COCl) or Acid Anhydride ((RCO)₂O) | Base (e.g., Pyridine) | 8-Acyloxy-2-naphthalenecarboxaldehyde |

| Fischer Esterification | Carboxylic Acid (R-COOH) | Strong Acid (e.g., H₂SO₄), Heat | 8-Acyloxy-2-naphthalenecarboxaldehyde |

Reactions Involving Phenolic Proton Activation

The proton of the C-8 hydroxyl group is acidic and its activation is central to several reaction types. The acidity allows the molecule to act as a proton donor, particularly in hydrogen bonding and proton transfer reactions.

A significant phenomenon observed in analogous 2-hydroxy-naphthaldehyde derivatives is Excited State Intramolecular Proton Transfer (ESIPT) . researchgate.netresearchgate.net In this process, upon photoexcitation, the molecule undergoes a rapid and reversible transfer of the phenolic proton to a nearby acceptor atom within the same molecule. In 2-Naphthalenecarboxaldehyde, 8-hydroxy-, the acceptor is the carbonyl oxygen of the aldehyde group. This transfer forms a transient keto-tautomer, which has a different electronic structure and fluorescence properties from the original enol form. researchgate.net This process is facilitated by the pre-existing intramolecular hydrogen bond between the hydroxyl and aldehyde groups. The ESIPT phenomenon is highly sensitive to the molecular environment and is a key area of research for developing fluorescent probes and sensors. researchgate.net

The activation of the phenolic proton is also the initial step in reactions like the Williamson ether synthesis, where deprotonation by a base generates a phenoxide anion. youtube.com This anion is a much stronger nucleophile than the neutral hydroxyl group, enabling subsequent reactions. Furthermore, the phenolic proton can be abstracted in hydrogen atom transfer (HAT) reactions, a fundamental process in antioxidant chemistry where the phenol (B47542) donates a hydrogen atom to a free radical. ustc.edu.cn

Cyclization and Rearrangement Reactions Involving the Naphthalene Scaffold

The naphthalene core of 2-Naphthalenecarboxaldehyde, 8-hydroxy- provides a platform for constructing more complex polycyclic aromatic systems through cyclization reactions. While reactions starting directly from this specific compound are not widely documented, analogous transformations of naphthalene derivatives provide insight into potential pathways.

Electrophilic cyclization reactions are a common method for building fused ring systems. For example, appropriately substituted arene-containing propargylic alcohols can undergo 6-endo-dig cyclization to regioselectively form naphthalenes and 2-naphthols under mild conditions using electrophiles like I₂, Br₂, or NBS. nih.gov By analogy, derivatizing the aldehyde of 2-Naphthalenecarboxaldehyde, 8-hydroxy- into a suitable alkyne-containing structure could enable intramolecular cyclization to build additional rings onto the naphthalene scaffold.

Rearrangements can also accompany cyclization reactions, particularly under the conditions of the Scholl reaction , which is a method for forming carbon-carbon bonds between aromatic rings using a Lewis acid and a protic acid. researchgate.net In some cases, these reactions are accompanied by aryl migrations or other skeletal rearrangements, leading to complex polycyclic aromatic hydrocarbons. The specific precursor's structure and the reaction conditions guide the course of these rearrangements. researchgate.net The functional groups on 2-Naphthalenecarboxaldehyde, 8-hydroxy- would be expected to influence the regiochemistry and feasibility of such cyclization and rearrangement reactions.

Coordination Chemistry and Metal Complexation with 2 Naphthalenecarboxaldehyde, 8 Hydroxy Derivatives

Synthesis of Metal Complexes from Schiff Bases and other Ligands Derived from 2-Naphthalenecarboxaldehyde, 8-hydroxy-

The synthesis of metal complexes from Schiff bases derived from 2-Naphthalenecarboxaldehyde, 8-hydroxy- is typically achieved through the reaction of the pre-synthesized Schiff base ligand with a suitable metal salt in an appropriate solvent. The Schiff base itself is generally prepared via the condensation reaction of 2-Naphthalenecarboxaldehyde, 8-hydroxy- with a primary amine. researchgate.netsphinxsai.com This reaction is often catalyzed by a few drops of acid and carried out under reflux. sphinxsai.com The resulting Schiff base ligand can then be isolated and subsequently reacted with a metal salt, or the metal complex can be formed in situ without the isolation of the ligand. researchgate.net

Schiff bases derived from 2-Naphthalenecarboxaldehyde, 8-hydroxy- readily form stable complexes with a variety of transition metal ions. The synthesis usually involves mixing the Schiff base ligand and the metal salt in a 1:1 or 2:1 ligand-to-metal molar ratio in a solvent like ethanol (B145695), methanol, or DMF. sphinxsai.comfud.edu.ng The mixture is often refluxed for a period of time, after which the complex precipitates upon cooling or evaporation of the solvent. sphinxsai.com

Copper(II) Complexes: Cu(II) complexes are frequently synthesized by reacting a Schiff base ligand with a copper(II) salt, such as copper(II) chloride or acetate (B1210297). tandfonline.comresearchgate.netnih.gov These complexes are often colored and have been studied for their potential applications in various fields. researchgate.net For instance, mononuclear Cu(II) complexes with bidentate Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665) have been synthesized and characterized, showing slightly distorted square planar geometries. rsc.org

Nickel(II) Complexes: Ni(II) complexes are prepared similarly, using nickel(II) salts like nickel(II) acetate. nih.govproquest.com Studies have reported the synthesis and characterization of mononuclear Ni(II) complexes with Schiff base ligands derived from 2-hydroxy-1-naphthaldehyde, exhibiting octahedral coordination geometries. nih.gov

Manganese(II) Complexes: The synthesis of Mn(II) complexes with these Schiff bases has been reported, often resulting in paramagnetic complexes. sphinxsai.comkzoo.edu The complexation typically occurs in a 1:1 metal-to-ligand ratio. sphinxsai.com

Zinc(II) Complexes: Zn(II) complexes are readily formed and have been characterized using various spectroscopic and crystallographic techniques. nih.govresearchgate.netscispace.com Both mononuclear and dinuclear zinc complexes have been reported, with the zinc atoms often adopting a tetrahedral coordination geometry. researchgate.netscispace.com

Cobalt(II) Complexes: Co(II) complexes of these Schiff bases have been synthesized and characterized. fud.edu.ngrsc.orgresearchgate.net They are often paramagnetic and can exhibit different geometries, including irregular tetrahedral. researchgate.net

Iron(II/III) Complexes: Fe(III) complexes have been synthesized from Schiff base ligands derived from 2-hydroxy-1-naphthaldehyde. isca.meresearchgate.net These complexes often adopt an octahedral geometry. isca.me

Ruthenium(II) Complexes: Ru(II) complexes containing naphthalene-based Schiff base ligands have been synthesized and investigated for their catalytic and biological properties. sci-hub.senih.gov These complexes often feature an octahedral geometry around the ruthenium center. sci-hub.senih.gov

Palladium(II) Complexes: Pd(II) complexes with Schiff bases from 2-hydroxy-1-naphthaldehyde have been synthesized and characterized. lew.roajchem-a.comresearchgate.net These complexes typically exhibit a square planar geometry. ajchem-a.comresearchgate.net

Schiff bases derived from 2-Naphthalenecarboxaldehyde, 8-hydroxy- can act as bidentate, tridentate, or tetradentate ligands depending on the nature of the amine used in their synthesis.

Bidentate (NO): When the amine is a simple alkyl or aryl amine, the resulting Schiff base typically acts as a bidentate ligand, coordinating to the metal ion through the phenolic oxygen and the imine nitrogen atoms. rsc.orglew.ro This forms a stable six-membered chelate ring.

Tridentate (ONO or NNO): If the amine contains an additional donor atom, such as a hydroxyl or another nitrogen atom, the Schiff base can act as a tridentate ligand. For example, a Schiff base derived from an amino acid can coordinate through the phenolic oxygen, imine nitrogen, and a carboxylate oxygen. fud.edu.ng

Tetradentate (N2O2): When a diamine is used, a tetradentate Schiff base can be formed, capable of coordinating to a metal ion with two nitrogen and two oxygen donor atoms. rsc.orgnih.gov This often leads to the formation of highly stable complexes with a metal-to-ligand ratio of 1:1.

The coordination is confirmed by spectroscopic methods. In the IR spectra of the metal complexes, a shift in the ν(C=N) (azomethine) band to a lower or higher frequency and the appearance of a new band corresponding to the ν(M-N) stretching vibration indicate the coordination of the imine nitrogen. sphinxsai.com Similarly, a shift in the phenolic ν(C-O) band and the appearance of a ν(M-O) band confirm the coordination of the deprotonated phenolic oxygen. sphinxsai.com

Structural Analysis of Metal Complexes

The structural elucidation of metal complexes derived from 2-Naphthalenecarboxaldehyde, 8-hydroxy- Schiff bases is crucial for understanding their chemical and physical properties. X-ray crystallography is the most definitive technique for determining the precise three-dimensional arrangement of atoms in these complexes.

The coordination geometry around the central metal ion is dictated by factors such as the nature of the metal ion, the denticity of the Schiff base ligand, and the presence of any co-ligands. Common geometries observed for these complexes include:

Square Planar: This geometry is frequently observed for d8 metal ions like Ni(II) and Pd(II), as well as for some Cu(II) complexes. rsc.orgajchem-a.comnih.gov For example, a mononuclear zinc(II) complex with a dianionic Schiff base ligand was found to have a distorted square planar coordination geometry. nih.gov Similarly, some Cu(II) complexes adopt a slightly distorted square planar geometry. rsc.org

Tetrahedral: This geometry is common for d10 ions like Zn(II) and some Co(II) complexes. researchgate.netscispace.comresearchgate.net For instance, several zinc(II) complexes derived from Schiff bases have been reported to possess a tetrahedral coordination. researchgate.netscispace.com

Octahedral: This geometry is typical for metal ions like Fe(III), Ru(II), and some Ni(II) complexes, where the metal ion is six-coordinate. nih.govisca.mesci-hub.senih.gov The coordination sphere can be completed by one or more Schiff base ligands and/or co-ligands. For example, some Fe(III) and Ni(II) complexes have been proposed to have an octahedral geometry. nih.govisca.me

Square-Pyramidal: In some cases, a five-coordinate square-pyramidal geometry is observed, particularly for Cu(II) and Zn(II) complexes where a fifth weak interaction with an ether oxygen from the ligand is present. rsc.org

Table 1: Coordination Geometries of Metal Complexes

| Metal Ion | Schiff Base Ligand Type | Coordination Geometry | Reference(s) |

|---|---|---|---|

| Cu(II) | Bidentate | Distorted Square Planar | rsc.org |

| Cu(II) | Tetradentate | Distorted Square-Pyramidal | rsc.org |

| Ni(II) | Bidentate | Octahedral | nih.gov |

| Zn(II) | Tetradentate | Distorted Square Planar | nih.gov |

| Zn(II) | Bidentate/Tridentate | Tetrahedral | researchgate.netscispace.com |

| Co(II) | Bidentate | Irregular Tetrahedral | researchgate.net |

| Fe(III) | Tetradentate | Octahedral | isca.me |

| Ru(II) | Tetradentate | Octahedral | sci-hub.senih.gov |

Single-crystal X-ray diffraction analysis provides precise data on bond lengths and angles within the coordination sphere of the metal complex. This information is vital for understanding the nature of the metal-ligand bonding and the degree of distortion from ideal geometries.

For example, in a distorted square planar mononuclear zinc(II) complex, the bond lengths and angles around the zinc center would deviate from the ideal 90° and 180° angles. nih.gov In an octahedral Ni(II) complex, the bond lengths of the axial ligands can differ from those in the equatorial plane. nih.gov For instance, in one reported structure, the Ni-N bond lengths were found to be longer than the Ni-O bonds in the equatorial plane. nih.gov

The C=N bond length of the Schiff base ligand typically changes upon coordination to the metal ion, which can be observed in the X-ray structure and corroborated by IR spectroscopy. Similarly, the M-O and M-N bond lengths provide direct evidence of the coordination of the phenolic oxygen and imine nitrogen to the metal center. These structural parameters are crucial for correlating the structure of the complexes with their observed chemical and physical properties.

Table 2: Compound Names

| Compound Name |

|---|

| 2-Naphthalenecarboxaldehyde, 8-hydroxy- |

| Copper(II) chloride |

| Copper(II) acetate |

| Nickel(II) acetate |

| Oxalic acid |

Influence of Metal Complexation on Electronic Structure

The coordination of metal ions to derivatives of 2-naphthalenecarboxaldehyde, 8-hydroxy-, most notably through Schiff base formation, profoundly alters the electronic structure of the ligand. This modification is evident in the changes observed in the electronic absorption spectra, primarily through ultraviolet-visible (UV-Vis) spectroscopy, and can be further elucidated by computational studies of the frontier molecular orbitals (HOMO and LUMO). While specific data for 2-naphthalenecarboxaldehyde, 8-hydroxy- is limited in publicly accessible literature, the principles are well-illustrated by the closely related and extensively studied isomer, 2-hydroxy-1-naphthaldehyde, and other similar structures like 8-hydroxyquinoline. The electronic behavior of these analogues provides a strong model for understanding the effects of metalation.

Upon complexation, the interaction between the metal orbitals and the ligand's molecular orbitals leads to the formation of new molecular orbitals with different energy levels. This typically results in shifts of the intramolecular transitions (π → π* and n → π*) of the ligand and the appearance of new absorption bands, namely ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) bands.

Research on Schiff bases derived from the condensation of 2-hydroxy-1-naphthaldehyde with various amines and their subsequent complexation with transition metals consistently shows a shift in the electronic absorption bands. sphinxsai.com For instance, in a study involving a Schiff base derived from 2-hydroxy-1-naphthaldehyde and 1,8-diaminonaphthalene (B57835), the free ligand exhibited characteristic π → π* and n → π* transitions. researchgate.net Upon complexation with metal ions such as Hg(II), Pb(II), Cd(II), and Cr(III), these absorption bands often shift, confirming the coordination of the ligand to the metal ion. sphinxsai.com

The formation of metal complexes frequently introduces new charge-transfer bands. For example, the Hg(II) complex of a 2-hydroxy-1-naphthaldehyde Schiff base derivative showed a strong absorption band at 25,641 cm⁻¹, which was assigned to a ligand-to-metal charge transfer (LMCT). sphinxsai.com Similarly, a Cd(II) complex displayed a band at 25,000 cm⁻¹ attributed to LMCT. sphinxsai.com In the case of the Cr(III) complex, in addition to a charge transfer band at 26,315 cm⁻¹, d-d transitions were also observed in the visible region, which are transitions of electrons between d-orbitals of the metal ion itself. sphinxsai.com The presence and nature of these bands are indicative of the geometry of the resulting complex. For instance, an octahedral geometry was proposed for a Ni(II) complex based on its electronic spectral data showing bands in the regions of 14,000-19,000 cm⁻¹ and near 24,000 cm⁻¹. ijsdr.org

The electronic structure modification is also reflected in the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels. The HOMO-LUMO gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller HOMO-LUMO gap generally correlates with higher reactivity. rsc.org Computational studies, often using Density Functional Theory (DFT), have shown that chelation typically reduces the HOMO-LUMO gap of the ligand. researchgate.net This reduction in the energy gap is a consequence of the stabilization of the LUMO and/or destabilization of the HOMO upon coordination with the metal ion. This change facilitates electron transfer processes and can be responsible for the altered photophysical properties and enhanced biological activities of the complexes compared to the free ligand.

The table below summarizes the electronic absorption data for metal complexes of Schiff bases derived from the closely related 2-hydroxy-1-naphthaldehyde, illustrating the influence of different metal ions on the electronic transitions.

| Complex | Absorption Bands (cm⁻¹) | Assignment |

|---|---|---|

| Hg(II) Complex | 25,641 | Ligand to Metal Charge Transfer (LMCT) |

| Pb(II) Complex | 25,000, 22,727 | Charge Transfer |

| Cd(II) Complex | 25,000 | Ligand to Metal Charge Transfer (LMCT) |

| Cr(III) Complex | 26,315, 23,255, 20,833 | Charge Transfer, ⁴A₂g(F) → ⁴T₁g(F) |

The following table presents data from Schiff bases derived from 2-carbaldehyde-8-hydroxyquinoline, which shares the 8-hydroxy- binding motif, further demonstrating the effect of metal complexation on electronic absorption.

| Compound | λ_max / nm (ε / M⁻¹cm⁻¹) |

|---|---|

| Cu₂(L1)₄ | 299 (50410); 310 (sh); 426 (3368) |

| Zn(L1)₂ | 301 (42486); 342 (sh); 370 (sh); 497 (2906) |

| Cu₂(L2)₄ | 297 (53105); 308 (sh); 422 (3368) |

| Zn(L2)₂ | 298 (47385); 340 (sh); 370 (sh); 496 (2460) |

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic arrangement within a molecule. For 8-hydroxy-2-naphthalenecarboxaldehyde and its derivatives, ¹H and ¹³C NMR, along with two-dimensional techniques, are indispensable for unambiguous structural assignment.

Proton (¹H) NMR Analysis for Ligand and Derivative Structural Confirmation

Proton NMR is a primary tool for verifying the structure of 8-hydroxy-2-naphthalenecarboxaldehyde and confirming the successful synthesis of its derivatives, such as Schiff bases. The spectrum of the parent aldehyde would show characteristic signals for the aldehyde proton (-CHO), the phenolic hydroxyl proton (-OH), and the protons of the naphthalene (B1677914) ring system.

Upon condensation with a primary amine to form a Schiff base, the following spectral changes are typically observed:

Disappearance of the Aldehyde Proton: The signal corresponding to the aldehyde proton (typically found at δ 9-10 ppm) vanishes.

Appearance of the Azomethine Proton: A new singlet appears, characteristic of the imine or azomethine proton (-CH=N-). This signal is often observed in the δ 8.0–10.0 ppm range. sphinxsai.com

Hydroxyl Proton Signal: A key feature in the ¹H NMR spectra of these compounds is the signal for the hydroxyl proton. This proton is involved in a strong intramolecular hydrogen bond with the imine nitrogen, causing it to be significantly deshielded and appear far downfield, often in the δ 12-16 ppm region as a sharp singlet. researchgate.net This large downfield shift is definitive evidence for the stable six-membered ring formed by the hydrogen bond.

Aromatic Protons: The protons on the naphthalene ring and any aromatic substituents on the amine moiety typically appear as a complex series of multiplets in the δ 6.3–9.0 ppm range. sphinxsai.com

These characteristic shifts allow for the straightforward confirmation of the ligand and its derivative structures.

Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Schiff Base Derivatives in CDCl₃ or DMSO-d₆

| Proton Type | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Phenolic (-OH) | 12.0 - 16.0 | Sharp singlet, downfield due to strong intramolecular H-bonding. researchgate.net |

| Azomethine (-CH=N-) | 8.0 - 10.0 | Singlet, confirms formation of the imine linkage. sphinxsai.com |

| Aromatic (Ar-H) | 6.3 - 9.0 | Complex multiplet signals corresponding to the naphthalene and other aromatic rings. sphinxsai.com |

Carbon-13 (¹³C) NMR for Carbon Skeleton Elucidation

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. For 8-hydroxy-2-naphthalenecarboxaldehyde and its Schiff base derivatives, ¹³C NMR is crucial for confirming the carbon skeleton and identifying key functional groups.

Key signals in the ¹³C NMR spectrum include:

Azomethine Carbon (-CH=N-): In Schiff base derivatives, the imine carbon gives a characteristic signal in the δ 155–165 ppm range. koyauniversity.org In the parent aldehyde, the carbonyl carbon (C=O) would appear further downfield, typically around δ 192 ppm. chemicalbook.com

Phenolic Carbon (C-OH): The carbon atom attached to the hydroxyl group (C8) is observed in the aromatic region, with its exact shift influenced by hydrogen bonding and electronic effects.

Naphthalene Carbons: The carbons of the naphthalene skeleton appear in the δ 110–140 ppm range, providing a distinct fingerprint for the aromatic system. mdpi.com

The comprehensive data from the ¹³C NMR spectrum allows for the complete assignment of the carbon backbone of the molecule. semanticscholar.orgnih.gov

Table 2: Representative ¹³C NMR Chemical Shifts (δ, ppm) for Schiff Base Derivatives

| Carbon Type | Typical Chemical Shift (δ, ppm) | Notes |

|---|---|---|

| Azomethine (-C=N-) | 155 - 165 | Confirms the presence of the imine group. koyauniversity.org |

| Aldehyde (-CHO) | ~192 | Present in the parent compound, absent in Schiff base derivatives. chemicalbook.com |

| Aromatic (Ar-C) | 110 - 140 | Multiple signals corresponding to the naphthalene ring carbons. mdpi.com |

| Phenolic (Ar-C-OH) | ~150 - 160 | Carbon atom directly bonded to the hydroxyl group. |

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignments

While 1D NMR provides information on chemical shifts, 2D NMR experiments are essential for unambiguously assigning these signals by revealing connectivity between atoms. scribd.comyoutube.comslideshare.net

COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH). sdsu.edu For a derivative of 8-hydroxy-2-naphthalenecarboxaldehyde, COSY would be used to trace the connectivity of protons within the naphthalene ring system, helping to assign adjacent protons. scribd.com

HSQC (Heteronuclear Single Quantum Coherence): This heteronuclear experiment correlates protons with the carbons to which they are directly attached (¹JCH). sdsu.edu It is invaluable for assigning the signals of protonated carbons in the ¹³C NMR spectrum. Each cross-peak in an HSQC spectrum links a specific proton signal to its corresponding carbon signal. scribd.com

Together, these 2D techniques provide a comprehensive and definitive picture of the molecular structure, leaving no ambiguity in the assignment of NMR signals.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Vibrational Analysis of Functional Groups (e.g., C=O, O-H, C=N)

The IR spectrum of 8-hydroxy-2-naphthalenecarboxaldehyde and its derivatives provides clear evidence for its key functional groups.

O-H Stretch: The hydroxyl group (-OH) gives rise to a characteristic absorption band. In these molecules, due to strong intramolecular hydrogen bonding, this band is typically very broad and located in the 3400-2500 cm⁻¹ region. sphinxsai.comlibretexts.orglibretexts.org

C=O Stretch: In the parent aldehyde, a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch is expected around 1710-1680 cm⁻¹. utdallas.eduvscht.cz This band is absent in the spectra of its Schiff base derivatives.

C=N Stretch: The formation of a Schiff base is confirmed by the appearance of a new band corresponding to the azomethine (C=N) stretching vibration. This band typically appears in the 1640-1600 cm⁻¹ region. sphinxsai.comsamipubco.comjetir.org Its exact position can shift upon coordination to a metal ion. jetir.org

C-O Stretch: The phenolic C-O stretching vibration is usually observed in the 1310-1200 cm⁻¹ range. jetir.org

Table 3: Characteristic IR Frequencies (cm⁻¹) for 8-hydroxy-2-naphthalenecarboxaldehyde and its Schiff Base Derivatives

| Functional Group | Vibrational Mode | Typical Frequency (cm⁻¹) | Notes |

|---|---|---|---|

| Hydroxyl (-OH) | Stretching | 3400 - 2500 | Very broad due to strong intramolecular H-bonding. sphinxsai.comlibretexts.org |

| Aldehyde (-CHO) | C=O Stretching | 1710 - 1680 | Strong, sharp band; present only in the parent aldehyde. utdallas.eduvscht.cz |

| Azomethine (-CH=N-) | C=N Stretching | 1640 - 1600 | Confirms Schiff base formation. samipubco.comjetir.org |

| Phenolic C-O | Stretching | 1310 - 1200 | Medium to strong intensity. jetir.org |

Detection of Intramolecular Hydrogen Bonding

Both NMR and IR spectroscopy provide compelling evidence for the presence of a strong intramolecular hydrogen bond in 8-hydroxy-2-naphthalenecarboxaldehyde derivatives. This bond exists between the phenolic hydrogen of the 8-hydroxy group and the nitrogen atom of the 2-imine group (in Schiff bases) or the oxygen of the 2-carboxaldehyde group.

IR Evidence: The most significant IR evidence is the nature of the O-H stretching band. Instead of a sharp peak around 3600 cm⁻¹ (typical for a "free" hydroxyl group), a very broad and intense absorption is observed at lower frequencies (often centered around 3000 cm⁻¹). sphinxsai.compressbooks.pub This broadening and red-shift are classic indicators of hydrogen bonding, as the H-bond weakens the O-H bond, lowering its vibrational frequency. quora.comrcin.org.plnih.gov The position of this band is also independent of the sample concentration, which distinguishes it as an intramolecular (within one molecule) rather than an intermolecular (between molecules) interaction. quora.comresearchgate.net

¹H NMR Evidence: As mentioned previously, the ¹H NMR spectrum shows the hydroxyl proton signal at an unusually low field (δ > 12 ppm). researchgate.net This deshielding is a direct consequence of the hydrogen atom being involved in a hydrogen bond, which reduces the electron density around it, causing it to experience a stronger effective magnetic field. This phenomenon, often termed resonance-assisted hydrogen bonding (RAHB), leads to the formation of a stable six-membered quasi-aromatic ring, which is a defining structural feature of these molecules. rcin.org.plnih.gov

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful technique for investigating the electronic transitions within a molecule. For 8-hydroxy-2-naphthalenecarboxaldehyde, the absorption of UV and visible light is governed by its distinct structural features, including the naphthalene core, a hydroxyl group, and an aldehyde group.

Electronic Absorption Characteristics of Chromophores

The electronic absorption spectrum of 8-hydroxy-2-naphthalenecarboxaldehyde is primarily determined by its chromophoric and auxochromic groups. The core chromophore is the naphthalene bicyclic aromatic system, which gives rise to intense absorptions due to π→π* electronic transitions. worldscientific.com The presence of the aldehyde (-CHO) group, itself a chromophore, and the hydroxyl (-OH) group, an auxochrome, extends the conjugation and influences the energy of these transitions.

The key electronic transitions expected for this molecule are:

π→π transitions:* These are high-intensity absorptions associated with the excitation of electrons from bonding π orbitals to antibonding π* orbitals within the naphthalene ring and the carbonyl double bond. Conjugation between the naphthalene system and the aldehyde group typically shifts these absorptions to longer wavelengths (bathochromic shift).

n→π transitions:* This type of transition involves the excitation of a non-bonding electron (from the oxygen atom of the carbonyl group) to an antibonding π* orbital. These transitions are generally of much lower intensity than π→π* transitions.

The introduction of the hydroxyl and formyl groups onto the naphthalene skeleton can cause considerable differences in the geometry and electronic state of the molecule, which in turn affects the UV-vis absorption features. nih.gov For instance, studies on other hydroxynaphthaldehyde isomers show that the position of the formyl group significantly impacts the absorption spectra. nih.gov

| Structural Feature | Classification | Expected Spectroscopic Effect |

|---|---|---|

| Naphthalene Ring | Chromophore | Strong π→π* transitions characteristic of aromatic systems. |

| Aldehyde Group (-CHO) | Chromophore | Contributes to the conjugated π-system; allows for weak n→π* transitions. |

| Hydroxyl Group (-OH) | Auxochrome | Modifies the absorption intensity and wavelength through resonance and inductive effects. |

Solvatochromic Studies and Solvent Effects on Absorption Spectra

Solvatochromism describes the change in a substance's color—and hence its UV-Vis absorption spectrum—when dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited electronic states of the solute molecule by the solvent molecules. While specific solvatochromic studies for 8-hydroxy-2-naphthalenecarboxaldehyde are not detailed in the available literature, the expected behavior can be inferred from its structure.

The presence of polar hydroxyl and carbonyl groups suggests that the molecule's absorption spectrum will be sensitive to solvent polarity.

In polar protic solvents (like ethanol (B145695) or water), hydrogen bonding can occur with both the hydroxyl and carbonyl oxygen atoms. This interaction often stabilizes the excited state more than the ground state, leading to a bathochromic (red) shift in the absorption maxima. mdpi.comresearchgate.net

In non-polar solvents , such specific interactions are absent, and the absorption spectrum would likely be observed at shorter wavelengths compared to in polar solvents.

The capability of a solvent to act as a hydrogen-bond donor or acceptor can dramatically influence the electronic transitions. mdpi.com Therefore, a comprehensive study would likely reveal significant shifts in the λmax values of 8-hydroxy-2-naphthalenecarboxaldehyde across a range of solvents with varying polarity and hydrogen-bonding capabilities.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions, providing information about the molecular weight and structure of a compound.

Molecular Weight Determination and Fragmentation Pattern Analysis

The molecular formula of 8-hydroxy-2-naphthalenecarboxaldehyde is C₁₁H₈O₂, which corresponds to an exact molecular weight of 172.18 g/mol . bldpharm.combldpharm.com In a mass spectrum, this would be observed as the molecular ion peak (M⁺•) at an m/z value of approximately 172.

The fragmentation of aromatic aldehydes under electron ionization (EI) typically follows predictable pathways. miamioh.edulibretexts.org For 8-hydroxy-2-naphthalenecarboxaldehyde, the primary fragmentation events would involve the aldehyde functional group. The expected fragmentation pattern includes:

Loss of a hydrogen radical (-H): Alpha-cleavage next to the carbonyl group can lead to the loss of the aldehydic hydrogen, forming a stable acylium ion ([M-H]⁺ or [M-1]⁺). This is a very common fragmentation for aldehydes. libretexts.orgwhitman.edu

Loss of the formyl radical (-CHO): Cleavage of the bond between the naphthalene ring and the carbonyl carbon results in the loss of a formyl radical, producing an ion corresponding to the hydroxynaphthyl cation ([M-CHO]⁺ or [M-29]⁺). libretexts.org

Subsequent Fragmentations: The resulting fragment ions can undergo further fragmentation, such as the loss of carbon monoxide (CO) from the acylium ion.

| Ion | Description | Predicted m/z |

|---|---|---|

| [C₁₁H₈O₂]⁺• | Molecular Ion (M⁺•) | 172 |

| [C₁₁H₇O₂]⁺ | Loss of H radical ([M-H]⁺) | 171 |

| [C₁₀H₇O]⁺ | Loss of formyl radical ([M-CHO]⁺) | 143 |

X-ray Crystallography

X-ray crystallography is the definitive method for determining the solid-state structure of a crystalline compound, providing precise information about atomic positions, bond lengths, and bond angles.

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

Single-crystal X-ray diffraction (SCXRD) is a non-destructive analytical technique that provides detailed information on the three-dimensional arrangement of atoms within a crystal. carleton.edufzu.cz By analyzing the diffraction pattern of X-rays passing through a single crystal of a substance, it is possible to determine its crystal structure, including the unit cell dimensions, bond lengths, bond angles, and intermolecular interactions. carleton.eduspbu.ru

A search of the available scientific literature did not yield a published single-crystal X-ray diffraction study for 8-hydroxy-2-naphthalenecarboxaldehyde. Should such a study be performed, it would provide unambiguous confirmation of the molecular structure and reveal details about its crystal packing and hydrogen-bonding networks in the solid state.

| Parameter | Information Provided |

|---|---|

| Crystal System | The basic geometric framework of the crystal (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry elements present in the crystal structure. |

| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit of the crystal lattice. |

| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. |

| Bond Lengths and Angles | The intramolecular geometry of the molecule. |

Analysis of Crystal Packing and Non-Covalent Interactions (e.g., Hirshfeld Surface Analysis)

The supramolecular assembly and crystal packing of 2-Naphthalenecarboxaldehyde, 8-hydroxy- and its derivatives are governed by a complex network of non-covalent interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these intermolecular contacts within a crystal lattice, providing insights into the forces that stabilize the crystal structure. rsc.orgnih.govrsc.org This method maps the electron distribution of a molecule within its crystalline environment, allowing for the detailed study of close contacts between neighboring molecules. nih.gov

The Hirshfeld surface is generated based on the distance from the surface to the nearest nucleus inside the surface (dᵢ) and the nearest nucleus outside the surface (dₑ). These distances are normalized (dₙₒᵣₘ) by the van der Waals radii of the respective atoms, creating a color-coded map that highlights different types of intermolecular interactions. nih.gov Red regions on the dₙₒᵣₘ map indicate contacts shorter than the sum of the van der Waals radii, typically representing strong interactions like hydrogen bonds. White areas denote contacts approximately equal to the van der Waals separation, while blue regions signify contacts longer than this distance. nih.gov

| Interaction Type | Typical Percentage Contribution | Description |

|---|---|---|

| H···H | 45% - 67% | Represents contacts between hydrogen atoms on adjacent molecules. rsc.orgnih.gov |

| C···H/H···C | 19% - 27% | Indicates interactions between carbon and hydrogen atoms, often associated with C–H···π stacking. rsc.orgnih.gov |

| O···H/H···O | 5% - 20% | Signifies hydrogen bonding involving oxygen and hydrogen atoms. rsc.org |

| C···C | 2% - 7% | Suggests the presence of π···π stacking interactions between aromatic rings. rsc.org |

| Other (C···O, N···H, etc.) | <5% | Minor contributions from other possible intermolecular contacts. rsc.orgnih.gov |

Fluorescence Spectroscopy

Photophysical Properties and Emission Characteristics

Derivatives of hydroxynaphthaldehyde are known for their interesting photophysical properties and fluorescence emission characteristics, which are often linked to processes such as excited-state intramolecular proton transfer (ESIPT). nih.gov The presence of both a hydroxyl group (proton donor) and a carbonyl group (proton acceptor) in an ortho position creates a pre-formed intramolecular hydrogen bond. nih.gov Upon photoexcitation, the acidity of the hydroxyl group and the basicity of the carbonyl group increase, facilitating the transfer of a proton. This process creates a transient keto-tautomer in the excited state, which is responsible for a characteristic fluorescence emission with a large Stokes shift. researchgate.net

The fluorescence excitation spectrum of related compounds like 2-hydroxy-1-naphthaldehyde (B42665) has been measured in jet-cooled conditions to resolve its vibronic structure. nih.gov Such studies help in assigning the vibrational modes in the excited state and can indicate changes in molecular geometry upon excitation. For instance, the observation of non-totally symmetric vibrational modes can suggest a change in the planarity of the molecule in the excited state. nih.gov

The emission properties of naphthaldehyde-based Schiff bases can also be influenced by the molecular conformation and aggregation state. rsc.org Some derivatives exhibit aggregation-induced emission (AIE) or aggregation-enhanced emission (AIEE), where the fluorescence intensity is significantly higher in the aggregated or solid state compared to in solution. This phenomenon is often attributed to the restriction of intramolecular rotations in the aggregated state, which blocks non-radiative decay pathways and enhances radiative emission. rsc.org

Quantum Yield and Stokes Shift Investigations

The fluorescence quantum yield (ΦF) and Stokes shift are critical parameters that define the efficiency and characteristics of a fluorophore. The quantum yield represents the ratio of photons emitted to photons absorbed, indicating the efficiency of the fluorescence process. nih.gov For naphthalimide derivatives, which are structurally related to naphthaldehydes, quantum yields can be quite high, sometimes approaching 0.95. rsc.org However, the quantum yield is highly sensitive to the molecular environment and structure. researchgate.net

Investigations into the quantum yield of fluorescent molecules often involve measuring their emission intensity relative to a well-characterized standard. nih.gov Studies on related compounds have shown that ΦF can be significantly influenced by solvent polarity. researchgate.net A common trend is an increase in quantum yield with increasing solvent polarity, followed by a sharp decrease in polar protic solvents like alcohols. This behavior is often attributed to the stabilization of a twisted intramolecular charge transfer (TICT) state in polar environments, which provides a non-radiative decay pathway, thus quenching the fluorescence. researchgate.net